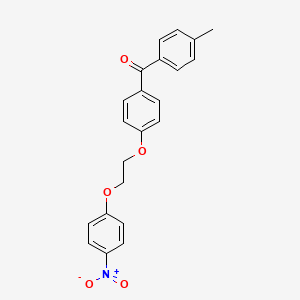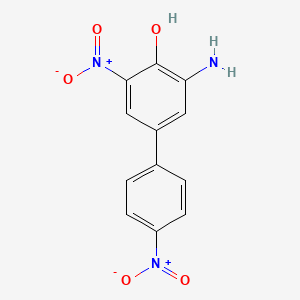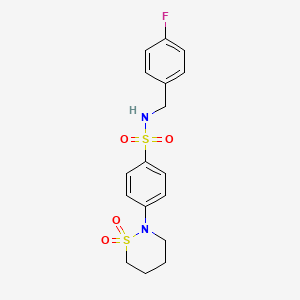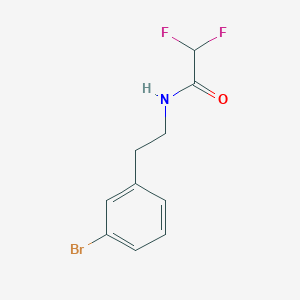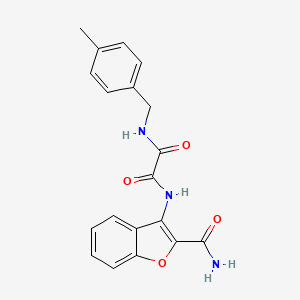
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide, commonly known as CBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBO belongs to the class of oxalamide derivatives and has been shown to possess a wide range of biological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide involves the reaction of 2-carbamoylbenzofuran-3-carboxylic acid with 4-methylbenzylamine to form an amide intermediate, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
2-carbamoylbenzofuran-3-carboxylic acid, 4-methylbenzylamine, oxalyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, wate
Reaction
Step 1: Dissolve 2-carbamoylbenzofuran-3-carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in dichloromethane. Add oxalyl chloride (1.1 equiv) dropwise while stirring at room temperature. Continue stirring for 1 hour., Step 2: Add 4-methylbenzylamine (1.1 equiv) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add diethyl ether to the reaction mixture and extract the product. Wash the organic layer with sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the amide intermediate., Step 4: Dissolve the amide intermediate in dichloromethane and add oxalyl chloride (1.1 equiv) dropwise while stirring at room temperature. Continue stirring for 1 hour., Step 5: Add diethyl ether to the reaction mixture and extract the product. Wash the organic layer with sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide.
作用機序
The mechanism of action of CBO is not fully understood, but it is believed to involve the inhibition of various cellular processes. CBO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
CBO has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. CBO has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane. Moreover, CBO has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins.
実験室実験の利点と制限
One of the major advantages of CBO is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel therapeutics. Moreover, CBO has been shown to possess low toxicity, making it a safe compound for in vivo studies. However, one of the limitations of CBO is its low solubility in water, which can hinder its use in some experimental setups.
将来の方向性
There are several future directions for the research on CBO. One of the potential applications of CBO is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of CBO and to identify its molecular targets. Moreover, the potential use of CBO in combination with other chemotherapeutic agents needs to be explored. Additionally, the development of more efficient synthesis methods and the improvement of the compound's solubility can enhance its potential for therapeutic applications.
Conclusion:
In conclusion, N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that possesses a wide range of biological activities. CBO has been extensively studied for its potential therapeutic applications in various diseases, including cancer and fungal infections. The mechanism of action of CBO is not fully understood, but it is believed to involve the inhibition of various cellular processes. CBO has several advantages, including its low toxicity and broad spectrum of biological activities, but also has limitations such as its low solubility in water. Future research on CBO can lead to the development of novel therapeutics for various diseases.
科学的研究の応用
CBO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antiproliferative, anti-inflammatory, and antifungal activities. CBO has also been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Moreover, CBO has been shown to possess potent antifungal activity against Candida albicans, a common fungal pathogen.
特性
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-6-8-12(9-7-11)10-21-18(24)19(25)22-15-13-4-2-3-5-14(13)26-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEZSUREDATNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methylbenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

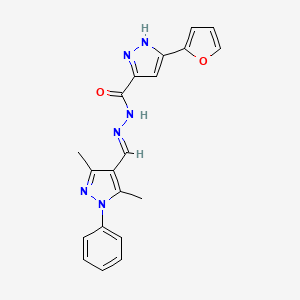
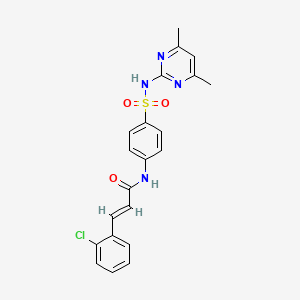
![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)
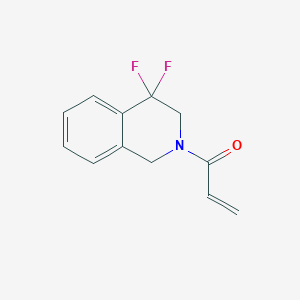
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)
![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)
![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)
